molecular formula C15H18BrNO3 B3231719 (3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1328339-47-4

(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B3231719
CAS No.: 1328339-47-4
M. Wt: 340.21
InChI Key: ZCKKBJZVYDEEGZ-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a 3-bromophenyl ketone moiety. The spirocyclic structure combines a six-membered nitrogen-containing ring fused with a five-membered oxygenated ring, creating a rigid bicyclic system.

Properties

IUPAC Name

(3-bromophenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c16-13-4-1-3-12(11-13)14(18)17-7-5-15(6-8-17)19-9-2-10-20-15/h1,3-4,11H,2,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKKBJZVYDEEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC(=CC=C3)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone . One common synthetic route includes the reaction of a suitable spirocyclic precursor with a bromophenyl ketone under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize by-products and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the bromophenyl group to a more oxidized form.

  • Reduction: : Reducing the ketone group to an alcohol.

  • Substitution: : Replacing the bromine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Bromophenol derivatives.

  • Reduction: : Spirocyclic alcohols.

  • Substitution: : Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studying biological systems and potential therapeutic agents.

  • Medicine: : Investigating its biological activity for potential drug development.

  • Industry: : Use in the synthesis of materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Variations on the Aromatic Ring
  • (2-Chloro-6-fluorophenyl) analog (CAS 1328714-78-8) : This derivative replaces the 3-bromophenyl group with a 2-chloro-6-fluorophenyl moiety. The chloro and fluoro substituents increase electronegativity and may enhance metabolic stability compared to bromine. However, the reduced steric bulk could alter receptor selectivity .
  • This modification is critical for optimizing pharmacokinetic profiles in drug candidates .
Variations in the Spirocyclic Core
  • 1,4-Dioxa-8-azaspiro[4.5]decane derivatives: Compounds like (3-bromophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone (CAS 898755-97-0) feature a smaller spiro system (4.5 vs. 5.5). The reduced ring size decreases conformational flexibility, which may limit binding to larger receptor pockets .
  • 6/5 vs. 6/6 Spiro Systems : Studies on anti-mycobacterial agents demonstrate that 1,5-dioxa-9-azaspiro[5.5]undecane (6/6 system) derivatives exhibit superior potency compared to their 1,4-dioxa-8-azaspiro[4.5]decane (6/5 system) counterparts. The larger 6/6 spiro system likely enhances lipophilicity and membrane permeability .
Functional Group Additions
  • However, this addition may also elevate metabolic susceptibility due to ether linkages .
  • n-Octyl vs. Aromatic Side Chains : In anti-mycobacterial analogs, n-octyl chains at the Mannich base position improve lipophilicity and activity compared to bulkier aromatic side chains. The 3-bromophenyl group in the target compound balances moderate lipophilicity with steric effects .

Key Findings :

  • The 1,5-dioxa-9-azaspiro[5.5]undecane core is consistently associated with higher potency in both neurological (e.g., sigma receptor antagonism) and anti-infective applications compared to smaller spiro systems .
  • Substituents like bromine or methanesulfonyl groups enhance target selectivity but may require optimization for metabolic stability .

Physicochemical and Regulatory Considerations

  • Regulatory Status : Derivatives like 1,5-dioxa-9-azaspiro[5.5]undecane, 3,3,8,8,10,10-hexamethyl-9-[1-[4-(2-oxiranylmethoxy)phenyl]ethoxy]- (CAS 434898-80-3) are subject to significant new use regulations (SNURs) under the U.S. EPA, highlighting environmental and toxicological concerns for industrial-scale applications .

Biological Activity

The compound (3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is part of a class of spiro compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a spirocyclic framework, which is characterized by two rings sharing a single atom. The presence of the bromophenyl group and the dioxaspiro moiety contributes to its unique chemical properties that may affect its biological activity.

Biological Activity Overview

The biological activities of spiro compounds, including the one , often involve interactions with various biological targets. Research indicates that compounds with similar structures exhibit a range of pharmacological effects such as:

  • Antimicrobial Activity : Several studies have shown that spiro compounds can inhibit bacterial growth and are effective against various pathogens.
  • Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential in cancer therapy.
  • Neuroprotective Properties : Certain spiro compounds are being investigated for their neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : These compounds may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
  • Induction of Apoptosis : Evidence suggests that some spiro compounds can trigger programmed cell death in cancer cells.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various spiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition at concentrations as low as 25 µg/mL, demonstrating its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro tests on human breast cancer cell lines revealed that this compound induced cytotoxic effects with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

CompoundTarget Cell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast Cancer)15Apoptosis via caspase activation
ControlMCF-7>100-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

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